molecular formula C10H20N2O3 B3112227 tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1886799-52-5

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B3112227
CAS RN: 1886799-52-5
M. Wt: 216.28
InChI Key: ZJLQOBHAWWWERW-YUMQZZPRSA-N
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Description

“tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO4 . It is a light yellow to brown solid at room temperature . This compound has been used as a reactant for the preparation of transition state analogue inhibitors of human 5’-Methylthioadenosine phosphorylase (MTAP) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.27 . It is a light yellow to brown solid at room temperature . The IUPAC name is tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinecarboxylate .

Scientific Research Applications

Chiral Auxiliaries in Asymmetric Synthesis

Tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest in the synthesis of chiral molecules, particularly N-heterocycles, which are core structures in many bioactive compounds and pharmaceuticals. The use of chiral sulfinamides, with tert-butanesulfinamide being a prominent example, has been extensively employed for the stereoselective synthesis of amines and their derivatives. These methodologies provide access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, which are significant in the development of natural products and therapeutic agents (Philip et al., 2020).

Synthesis of Vandetanib

Another application involves the synthesis of complex molecules like vandetanib, a therapeutic agent, where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role. By undergoing various chemical transformations such as substitution, deprotection, and cyclization, it contributes to the efficient synthesis of vandetanib, demonstrating its utility in the pharmaceutical manufacturing process (W. Mi, 2015).

Antioxidant Properties and Environmental Presence

Synthetic phenolic antioxidants (SPAs), with examples like 2,6-di-tert-butyl-4-methylphenol (BHT), showcase the importance of tert-butyl groups in providing antioxidant properties to various compounds. These SPAs are crucial in extending the shelf life of products by retarding oxidative reactions. Recent research has focused on the environmental occurrence, human exposure, and the potential toxic effects of these compounds, highlighting the need for understanding their impact beyond industrial applications (Runzeng Liu & S. Mabury, 2020).

Biodegradation of Ether Compounds

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, has been extensively reviewed, underscoring the challenges and mechanisms involved in the microbial degradation of ether compounds. This research aids in understanding the environmental persistence and potential remediation strategies for compounds structurally related to this compound (S. Thornton et al., 2020).

Role in Plant Defense Mechanisms

Research into pyrroline-5-carboxylate (P5C) metabolism, which shares functional similarities with the core structure of this compound, has revealed its significance in plant defense against pathogens. This highlights the broader biological relevance of pyrrolidine derivatives in both synthetic and natural contexts (A. Qamar et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLQOBHAWWWERW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

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